molecular formula C21H19FN6O2S B2424155 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide CAS No. 1242928-51-3

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide

Cat. No.: B2424155
CAS No.: 1242928-51-3
M. Wt: 438.48
InChI Key: XHSOKAGPISPVAY-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H19FN6O2S and its molecular weight is 438.48. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2S/c1-12-5-3-6-13(9-12)19-25-20(30-27-19)17-18(23)28(26-21(17)31-2)11-16(29)24-15-8-4-7-14(22)10-15/h3-10H,11,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSOKAGPISPVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide is a complex organic molecule notable for its diverse potential biological activities. It features a unique molecular structure that incorporates several functional groups, including an amine, oxadiazole, pyrazole, and a fluorophenyl moiety. This structural diversity suggests potential therapeutic applications in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C21H19FN6O2S
  • Molecular Weight : Approximately 456.5 g/mol
  • Structural Components :
    • Oxadiazole Ring : Known for various biological activities including anticancer properties.
    • Pyrazole Moiety : Associated with anti-inflammatory and analgesic effects.
    • Fluorophenyl Group : May enhance biological activity due to its electron-withdrawing properties.

Anticancer Properties

Research indicates that compounds containing oxadiazole and pyrazole scaffolds often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Example AHCT-116 (Colon Cancer)36
Example BHeLa (Cervical Cancer)34
Example CMCF-7 (Breast Cancer)<100

These findings suggest that This compound may also possess similar anticancer activities due to its structural analogies with known active compounds.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest : Some derivatives affect the cell cycle, preventing cancer cells from dividing.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis Methods :
    • Multi-step organic reactions are typically employed to synthesize this compound.
    • Common methodologies include the reaction of aminoguanidines with appropriate phenyl groups.
  • Structure–Activity Relationship (SAR) :
    • The presence of specific substituents on the pyrazole or oxadiazole rings can significantly influence biological activity.
    • Electron-donating groups tend to enhance activity while electron-withdrawing groups may reduce it.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and metabolic stability of similar compounds:

CompoundCell Line TestedResult
Compound XHepG2 (Liver Cancer)Significant inhibition at 12.5 µg/mL
Compound YMCF-7 (Breast Cancer)Induced apoptosis at varying concentrations

These studies reinforce the potential of this compound as an effective anticancer agent.

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